14:1 cholesteryl ester-d7

Lipidomics Mass Spectrometry Quantitative Analysis

Cholesteryl oleate-d7 (CAS 1416275-35-8) is a deuterium-labeled cholesterol ester containing seven deuterium atoms incorporated into the alkyl chain of the cholesterol moiety. The compound serves as a stable isotope-labeled analog of endogenous cholesteryl oleate, which is an esterified form of cholesterol involved in lipid transport, storage, and cell membrane formation.

Molecular Formula C41H70O2
Molecular Weight 602.0 g/mol
Cat. No. B12395713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14:1 cholesteryl ester-d7
Molecular FormulaC41H70O2
Molecular Weight602.0 g/mol
Structural Identifiers
SMILESCCCCC=CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C
InChIInChI=1S/C41H70O2/c1-7-8-9-10-11-12-13-14-15-16-17-21-39(42)43-34-26-28-40(5)33(30-34)22-23-35-37-25-24-36(32(4)20-18-19-31(2)3)41(37,6)29-27-38(35)40/h10-11,22,31-32,34-38H,7-9,12-21,23-30H2,1-6H3/b11-10-/t32-,34+,35+,36-,37+,38+,40+,41-/m1/s1/i2D3,3D3,31D
InChIKeyLAMGDJMPDNVWTB-MHKUVELWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cholesteryl Oleate-d7 (1416275-35-8) for Quantitative Lipidomics and Nanoparticle Research: Stable Isotope-Labeled Cholesterol Ester for MS Internal Standardization


Cholesteryl oleate-d7 (CAS 1416275-35-8) is a deuterium-labeled cholesterol ester containing seven deuterium atoms incorporated into the alkyl chain of the cholesterol moiety [1]. The compound serves as a stable isotope-labeled analog of endogenous cholesteryl oleate, which is an esterified form of cholesterol involved in lipid transport, storage, and cell membrane formation . The deuterium labeling confers a mass shift of +7 Da relative to the unlabeled compound, enabling its use as an internal standard for quantitative mass spectrometry-based lipidomics without interference from endogenous analytes .

Quantitative lipidomics internal standard workflow
+7 Da mass shift enables baseline-resolved MS detection
Certified standard mixture compatibility (SPLASH™ LIPIDOMIX™)
Supports multi-class lipid quantification in a single injection
Nanoparticle formulation and trafficking studies
Esterified cholesterol analog for LNP cell-type tropism research

Why Unlabeled Cholesteryl Oleate or Alternative Cholesterol Esters Cannot Substitute for Cholesteryl Oleate-d7 in Quantitative MS and Nanoparticle Tracking


Unlabeled cholesteryl oleate cannot serve as an internal standard in mass spectrometry-based quantification because it co-elutes and shares identical mass-to-charge ratios with endogenous cholesteryl oleate, rendering accurate peak discrimination impossible [1]. Alternative deuterated cholesterol esters with different fatty acid chains (e.g., cholesteryl palmitate-d9) possess distinct chromatographic retention times and ionization efficiencies, precluding their use as direct quantitative surrogates for cholesteryl oleate without validated response factor correction . In nanoparticle formulation studies, unmodified cholesterol produces LNPs with different in vivo trafficking and cell-type tropism compared to esterified cholesterol variants, meaning substitution alters experimental outcomes [2].

Property
Cholesteryl Oleate-d7 (Target)
Unlabeled / Alternative Ester (Substitute)
MS Quantification
+7 Da mass shift; baseline-resolved signal
Co-elutes with endogenous analyte; peak discrimination impossible
Chromatography
Retention time matched to cholesteryl oleate
Distinct retention times and ionization efficiencies (e.g., cholesteryl palmitate-d9)
Nanoparticle Tropism
Esterified cholesterol LNP: endothelial-cell tropism profile
Unmodified cholesterol LNP: altered in vivo trafficking and cell-type tropism
Direct substitution may shift MS signal, chromatographic behavior, and nanoparticle experimental outcomes.

Quantitative Differentiation Evidence for Cholesteryl Oleate-d7: Head-to-Head Comparisons Against Unlabeled and Alternative Cholesterol Esters


Deuterium-Enabled MS Quantification: Mass Shift and Purity Parameters Supporting Internal Standard Selection

Cholesteryl oleate-d7 incorporates seven deuterium atoms, producing a mass shift of +7 Da versus unlabeled cholesteryl oleate, which enables baseline-resolved detection in mass spectrometry without ion suppression or co-elution interference [1]. Commercial suppliers report isotopic purity of ≥99.0% and chemical purity of >99% (TLC), ensuring that the labeled compound does not introduce unlabeled contaminant signal that would compromise quantification accuracy .

MS Quantification Parameters
Specification review
+7 Da mass shift; Isotopic purity ≥99.0%
>99% chemical purity (TLC)
May support baseline-resolved MS internal standard selection.
Supplier COA-based specifications; verify lot-specific purity.
Lipidomics Mass Spectrometry Quantitative Analysis

LNPs Containing Cholesteryl Oleate Exhibit Altered In Vivo Cell-Type Tropism Versus Unmodified Cholesterol LNPs

A systematic analysis of approximately 2,000 in vivo drug delivery data points demonstrated that LNPs formulated with esterified cholesterol delivered nucleic acids more efficiently than LNPs formulated with regular or oxidized cholesterol across all tested cell types in mice [1]. Specifically, an LNP containing cholesteryl oleate delivered siRNA and sgRNA to liver endothelial cells with 3-fold higher efficiency than to hepatocytes, distinguishing this formulation from hepatocyte-tropic LNPs [1].

LNP Cell-Type Tropism
Head-to-head
3-fold higher delivery to liver endothelial cells vs. hepatocytes
Cholesteryl oleate LNP Mouse model
Reported endothelial-cell tropism in vivo; supports formulation-context selection.
>100 LNPs tested; DNA barcode quantification; data to verify.
Lipid Nanoparticles Drug Delivery RNA Therapeutics

Cholesteryl Oleate-d7 as Component of Certified Lipidomics Standard Mixtures for Multi-Class Quantification

Cholesteryl oleate-d7 is a constituent of the commercially available SPLASH™ LIPIDOMIX™ standard mixture from Avanti Polar Lipids, which includes all major lipid classes at ratios relative to human plasma and serves as a single internal standard solution for comprehensive lipidomics workflows . It has been specifically employed as an internal standard in UHPLC-MS analysis for profiling cerebrospinal fluid lipids [1].

Certified Standard Mixture
Method context
SPLASH™ LIPIDOMIX™ constituent
UHPLC-MS CSF lipidomics
May support multi-class lipidomics workflow integration and cross-study comparability.
Validated for cerebrospinal fluid profiling; method-transfer context.
Lipidomics UHPLC-MS Cerebrospinal Fluid

Optimal Research and Industrial Application Scenarios for Cholesteryl Oleate-d7 Procurement


Absolute Quantification of Cholesteryl Oleate in Plasma and Tissue Lipidomics

In targeted lipidomics studies requiring absolute quantification of cholesteryl oleate in biological matrices such as plasma, serum, or tissue homogenates, cholesteryl oleate-d7 serves as the optimal internal standard. Its +7 Da mass shift relative to the endogenous analyte enables baseline-resolved LC-MS/MS quantification without ion suppression or cross-interference [4]. Procurement is indicated for laboratories performing lipidomics in cardiovascular disease, metabolic syndrome, or cancer biomarker studies where cholesteryl oleate has been identified as a potential biomarker for prostate cancer .

Development of Endothelial Cell-Targeted Lipid Nanoparticle Formulations

Research groups engineering lipid nanoparticles for siRNA or sgRNA delivery to liver endothelial cells should prioritize unlabeled cholesteryl oleate or its deuterated analog as a formulation component, based on evidence showing 3-fold preferential delivery to liver endothelial cells over hepatocytes with cholesteryl oleate-containing LNPs [4]. This application scenario is particularly relevant for gene silencing therapies targeting hepatic sinusoidal endothelial cells.

Quality Control and Method Validation in Pharmaceutical Lipid Analysis

For analytical development laboratories validating LC-MS methods for cholesterol ester quantification in pharmaceutical formulations or in-process control samples, cholesteryl oleate-d7 provides a stable, chemically identical internal standard that compensates for matrix effects, extraction efficiency variability, and instrument drift [4]. Its inclusion in certified standard mixtures such as SPLASH™ LIPIDOMIX™ further supports method harmonization across multi-site studies and regulatory submissions .

Metabolic Tracing of Cholesterol Ester Turnover in Lipoprotein Studies

Investigators studying reverse cholesterol transport, HDL-cholesteryl ester selective uptake, or lipoprotein metabolism can employ cholesteryl oleate-d7 as a stable isotope tracer to monitor cholesteryl ester flux and turnover in cell culture or in vivo models, building upon established methodologies that utilize deuterated cholesterol esters for kinetic analyses of lipoprotein metabolism [4].

Application
Selection Property
Validation Focus
Plasma and tissue lipidomics quantification
+7 Da mass-shift MS internal standard
Matrix-effect correction and extraction recovery review
Endothelial cell-targeted LNP development
Esterified cholesterol formulation context
In vivo cell-type tropism and delivery efficiency endpoints
Pharmaceutical lipid analysis method validation
Chemically identical deuterated internal standard
Instrument drift compensation and multi-site method harmonization review
Cholesterol ester turnover and lipoprotein metabolism
Stable isotope tracer for kinetic studies
HDL-cholesteryl ester flux and reverse cholesterol transport model review
All applications are research-use contexts; verify lot-specific specifications before selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


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